molecular formula C17H21NO4 B14918863 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B14918863
M. Wt: 303.35 g/mol
InChI Key: FQYMUHFABXIOMD-UHFFFAOYSA-N
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Description

2-[(2,4-DIMETHOXYANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a cyclohexanedione core and a dimethoxyaniline moiety. Its distinct properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DIMETHOXYANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves the condensation of 2,4-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DIMETHOXYANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

2-[(2,4-DIMETHOXYANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-DIMETHOXYANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyaniline: A related compound with similar structural features but different chemical properties.

    5,5-Dimethyl-1,3-cyclohexanedione: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

2-[(2,4-DIMETHOXYANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its combination of a cyclohexanedione core and a dimethoxyaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-6-5-11(21-3)7-16(13)22-4/h5-7,10,19H,8-9H2,1-4H3

InChI Key

FQYMUHFABXIOMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)OC)OC)O)C

Origin of Product

United States

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